
8-Chloro-3-nitroquinolin-4-ol
Overview
Description
8-Chloro-3-nitroquinolin-4-ol is a chemical compound with the molecular formula C9H5ClN2O3 and a molecular weight of 224.60 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-nitroquinolin-4-ol typically begins with the commercially available 3-nitroquinolin-4-ol. The chlorination of 3-nitroquinolin-4-ol using phosphorus oxychloride (POCl3) under reflux conditions yields the corresponding chloro intermediate . This intermediate can then be further modified through various chemical reactions to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Chloro Position
The chlorine atom at position 8 is highly susceptible to nucleophilic displacement due to the electron-withdrawing nitro group at position 3, which activates the aromatic ring toward substitution.
Key Reagents and Conditions:
Mechanistic Insights :
-
The reaction proceeds via a two-step process:
Reduction of the Nitro Group
The nitro group at position 3 can be selectively reduced to an amine under controlled conditions.
Reduction Methods and Outcomes:
Applications :
-
The resulting amine serves as a precursor for synthesizing antitumor agents (e.g., EGFR inhibitors) .
Oxidation of the Hydroxyl Group
The hydroxyl group at position 4 can be oxidized to a ketone, though this reaction is less common due to competing substitution pathways.
Oxidizing Agent | Solvent | Temperature | Product(s) Formed | Yield | Source |
---|---|---|---|---|---|
KMnO<sub>4</sub> | H<sub>2</sub>O | 100°C | 8-Chloro-3-nitroquinolin-4-one | 40% | |
CrO<sub>3</sub> | Acetic acid | 50°C | 8-Chloro-3-nitroquinolin-4-one | 35% |
Challenges :
Electrophilic Aromatic Substitution (EAS)
The nitro group deactivates the ring toward electrophilic substitution, but limited reactivity is observed at the C5 and C7 positions.
Photochemical and Redox Reactions
The nitro group participates in redox processes under photolytic or enzymatic conditions:
Condition | Observation | Application | Source |
---|---|---|---|
UV light (254 nm) | Generation of nitroso intermediates | Probe for DNA damage studies | |
Trypanosomal NTR | Bioactivation to cytotoxic radicals | Antiparasitic drug development |
Comparative Reactivity with Analogues
The presence of chlorine versus other substituents (e.g., difluoromethoxy) alters reactivity:
Compound | S<sub>N</sub>Ar Rate (k, s<sup>-1</sup>) | Reduction Potential (E<sub>1/2</sub>, V) |
---|---|---|
8-Chloro-3-nitroquinolin-4-ol | 1.2 × 10<sup>-3</sup> | -0.45 |
8-Fluoro-3-nitroquinolin-4-ol | 5.8 × 10<sup>-4</sup> | -0.38 |
8-Methoxy-3-nitroquinolin-4-ol | 2.1 × 10<sup>-5</sup> | -0.62 |
Scientific Research Applications
Antimicrobial Activity
8-Chloro-3-nitroquinolin-4-ol has been studied for its antimicrobial properties. Research indicates it exhibits significant inhibitory effects against various bacterial strains.
Table: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µM |
Staphylococcus aureus | 75 µM |
Streptococcus agalactiae | 100 µM |
These results suggest its potential use in treating bacterial infections.
Antiviral and Anticancer Properties
In addition to antimicrobial effects, studies have explored the compound's antiviral and anticancer activities. It has shown promise in inhibiting viral replication and cancer cell proliferation.
Case Study: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, with an IC50 value ranging from 5 to 10 µM across different types of cancer cells, highlighting its potential as an anticancer agent.
Enzyme Inhibition
Research into the interactions of this compound with biological systems has revealed its role as an enzyme inhibitor. It binds to active sites on enzymes, potentially altering their catalytic efficiency and affecting metabolic pathways. This interaction is particularly relevant in the context of oxidative stress responses, where the compound may influence gene expression related to these pathways.
Immunopharmacological Applications
Recent studies have evaluated the potential of this compound as an immunomodulatory agent. Its ability to activate Toll-like receptors (TLRs) has been investigated, particularly TLR7 and TLR8, which play crucial roles in immune response modulation. The compound's structural features have been shown to enhance TLR activation, suggesting its application as an adjuvant in vaccine development.
Mechanism of Action
The mechanism of action of 8-Chloro-3-nitroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it may inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication . This inhibition can result in the death of bacterial cells, making it a potential antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
3-Chloro-8-nitroquinolin-4-ol: A closely related compound with similar chemical properties.
Uniqueness
8-Chloro-3-nitroquinolin-4-ol is unique due to its specific combination of a chloro and nitro group on the quinoline ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Biological Activity
8-Chloro-3-nitroquinolin-4-ol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the various aspects of its biological activity, including detailed findings from recent studies, potential mechanisms of action, and relevant case studies.
Overview of Biological Activities
This compound has been reported to exhibit several biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, indicating its potential as an antimicrobial agent.
- Anticancer Properties : It has been studied for its cytotoxic effects on cancer cells, with promising results in inducing apoptosis and oxidative stress .
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Reactive Oxygen Species (ROS) : The compound promotes the generation of ROS, which can lead to oxidative stress and subsequent cell death in cancer cells .
- DNA Damage : Studies indicate that it induces DNA double-strand breaks, contributing to its anticancer effects .
- Caspase Activation : The activation of caspases has been observed, which is a hallmark of apoptosis, suggesting that the compound triggers programmed cell death in malignant cells .
Antimicrobial Activity
A study reported the antimicrobial efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an effective antimicrobial agent.
Microbial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 16 |
Staphylococcus aureus | 8 |
Pseudomonas aeruginosa | 32 |
Anticancer Activity
In a series of experiments focusing on cancer cell lines, this compound exhibited significant cytotoxicity. The following table summarizes the IC50 values observed in different cancer cell lines:
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical) | 5.0 |
A549 (Lung) | 7.5 |
MCF7 (Breast) | 6.0 |
These results indicate that the compound is particularly effective against cervical cancer cells.
Case Studies
- Study on Apoptosis Induction : In a controlled study involving HeLa cells, treatment with this compound resulted in a significant increase in apoptotic cells as measured by Annexin V staining and flow cytometry analysis. The study concluded that the compound's ability to induce apoptosis was linked to its capacity to generate ROS and cause DNA damage .
- Combination Therapy : Another investigation explored the effects of combining this compound with metal complexes. Results indicated enhanced anticancer activity when used in conjunction with copper complexes, further supporting its utility in cancer therapy .
Properties
IUPAC Name |
8-chloro-3-nitro-1H-quinolin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3/c10-6-3-1-2-5-8(6)11-4-7(9(5)13)12(14)15/h1-4H,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYGFEPIIPRFLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C(C2=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001307124 | |
Record name | 8-Chloro-3-nitro-4-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001307124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943736-62-7 | |
Record name | 8-Chloro-3-nitro-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943736-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-3-nitro-4-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001307124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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